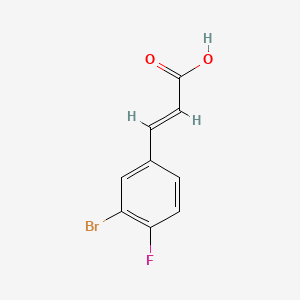

3-Bromo-4-fluorocinnamic acid

Description

Contextualization of Cinnamic Acid Derivatives in Scientific Inquiry

Cinnamic acid and its derivatives are a broad class of compounds found in plants, fruits, vegetables, and honey. beilstein-journals.orgnih.gov They serve as key intermediates in the biosynthesis of various natural products. jocpr.com The basic structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, provides multiple sites for chemical modification, including substitutions on the phenyl ring, reactions at the double bond, and transformations of the carboxylic acid group. nih.gov These modifications have led to a diverse library of compounds with a wide range of biological activities.

The introduction of halogen atoms into the cinnamic acid scaffold can significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These changes can, in turn, influence the compound's biological activity. Halogenated cinnamic acid derivatives have been investigated for various potential applications, including their use as intermediates in the synthesis of agrochemicals and pharmaceuticals. google.com For instance, certain halogenated derivatives have shown promise as CNS depressants. jocpr.com The strategic placement of halogens can lead to enhanced potency and selectivity for specific biological targets.

The study of cinnamic acid and its analogs has a long history, with early research focusing on their natural occurrence and isolation. The development of synthetic methods, such as the Perkin reaction, allowed for the preparation of a wide array of derivatives. pcbiochemres.com Over the past few decades, there has been a surge in research focused on the pharmacological potential of these compounds, driven by their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. beilstein-journals.orgnih.govnih.gov The evolution of synthetic methodologies, including microwave-assisted and multicomponent reactions, has further expanded the accessible chemical space of cinnamic acid analogs. pcbiochemres.com

Rationale for Focused Research on 3-Bromo-4-fluorocinnamic Acid

The specific compound, this compound, presents a unique combination of substituents that warrants dedicated investigation.

The presence of both a bromine and a fluorine atom on the phenyl ring at positions 3 and 4, respectively, creates a distinct electronic and steric environment. The interplay between the electron-withdrawing nature of both halogens and their different sizes can lead to unique chemical reactivity and biological interactions. This specific substitution pattern is not as commonly studied as other halogenated derivatives, offering an opportunity for novel discoveries. The synthesis of such polyhalogenated cinnamic acids can be achieved through methods like the Heck reaction, which involves the palladium-catalyzed reaction of a diazonium salt with acrylic acid. google.com

The unique structural features of this compound suggest its potential as a building block for more complex molecules with novel properties. Its reactivity can be exploited in various organic transformations to create new chemical entities. Furthermore, the bromo-fluoro substitution may impart specific biological activities that differ from other cinnamic acid derivatives, making it a candidate for screening in various biological assays. For example, it can be used in the synthesis of indanones, which are precursors for agrochemicals and pharmaceuticals. google.com

Overview of Research Approaches and Methodologies

The study of this compound involves a range of research methodologies.

Synthesis: The primary method for preparing this compound often involves the reaction of 3-bromo-4-fluorobenzaldehyde (B1265969) with malonic acid in the presence of a base catalyst. Another approach involves the reaction of diazonium salts derived from polyhalogenated anilines with acrylic acid derivatives in the presence of a palladium catalyst. google.com

Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are crucial for confirming the structure and purity of the synthesized compound.

Crystallography: X-ray crystallography can be employed to determine the precise three-dimensional arrangement of atoms in the solid state, providing insights into its molecular geometry and intermolecular interactions.

Computational Modeling: Theoretical calculations can be used to predict the molecule's electronic properties, reactivity, and potential interactions with biological targets.

Biological Screening: In vitro and in vivo assays are conducted to evaluate the compound's biological activity in various contexts, such as its potential as an enzyme inhibitor or its effects on cell proliferation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 160434-49-1 bldpharm.com |

| Molecular Formula | C₉H₆BrFO₂ thermofisher.com |

| Molecular Weight | 245.05 g/mol amerigoscientific.com |

| Appearance | White to Pale-yellow Powder or Crystals sigmaaldrich.com |

| IUPAC Name | (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIGVADAKXOMQH-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Fluorocinnamic Acid

Advanced Synthetic Routes and Reaction Mechanisms

Heck Reaction and Palladium-Catalyzed Coupling Strategies for Halogenated Cinnamic Acids

The Heck reaction stands as a prominent palladium-catalyzed carbon-carbon bond-forming method utilized in the synthesis of 3-Bromo-4-fluorocinnamic acid and other halogenated cinnamic acids. organic-chemistry.orgmdpi.com This reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of this compound, a common approach involves the reaction of 1-bromo-3-fluoro-4-iodobenzene with acrylic acid or its esters. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the iodine-bearing position.

An improved process for synthesizing fluorinated cinnamic acids, including those with bromo-substituents, utilizes a palladium-catalyzed Heck reaction under Jeffrey conditions. google.com This involves a phase-transfer catalyst (PTC) and an organic base, which can lead to high yields of the corresponding cinnamic acid ester. google.com This ester can then be hydrolyzed to the final cinnamic acid product. google.com Notably, this method can significantly reduce the required amount of the palladium catalyst and does not necessitate the use of phosphine (B1218219) ligands, which are often toxic. google.com

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. Subsequent β-hydride elimination regenerates the double bond in the product and a palladium-hydride species. Finally, reductive elimination of HX with the help of a base regenerates the Pd(0) catalyst, completing the catalytic cycle. The reaction generally exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org

Recent advancements have explored various palladium catalysts, including N-heterocyclic carbene palladium complexes and phosphine-free catalysts, to improve efficiency and stability. organic-chemistry.org Some protocols have also been developed for carrying out Heck reactions in more environmentally friendly solvents like water. organic-chemistry.org

Table 1: Key Features of the Heck Reaction for Halogenated Cinnamic Acid Synthesis

| Feature | Description |

| Reactants | Aryl halide (e.g., 1-bromo-4-fluoro-3-iodobenzene), Alkene (e.g., acrylic acid or its esters) |

| Catalyst | Palladium(0) complexes (e.g., generated in situ from Pd(OAc)₂) |

| Base | Organic or inorganic bases (e.g., triethylamine, sodium acetate) |

| Key Advantage | High regioselectivity and stereoselectivity for the E-isomer. |

| Jeffrey Conditions | Use of a phase-transfer catalyst to enhance reaction rates and yields. google.com |

Knoevenagel-Doebner Condensation and its Variants for Cinnamic Acid Synthesis

The Knoevenagel-Doebner condensation provides a classic and versatile route to cinnamic acids, including this compound. wikipedia.org This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. wikipedia.org For the synthesis of this compound, the starting materials would be 3-bromo-4-fluorobenzaldehyde (B1265969) and malonic acid.

The reaction is typically catalyzed by a weak base like pyridine (B92270) or piperidine. wikipedia.org The mechanism begins with the deprotonation of the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to form the α,β-unsaturated product. When malonic acid is used, the initial product is a dicarboxylic acid, which subsequently undergoes decarboxylation upon heating, often in the presence of pyridine, to yield the desired cinnamic acid. wikipedia.org This variation is specifically known as the Doebner modification. organic-chemistry.org

The synthesis of the required precursor, 3-bromo-4-fluorobenzaldehyde, can be achieved through the bromination of 4-fluorobenzaldehyde (B137897). chemicalbook.comgoogle.com One method involves reacting 4-fluorobenzaldehyde with bromine in the presence of a Lewis acid like aluminum trichloride. An alternative, more recent method utilizes sodium bromide and sodium hypochlorite (B82951) in a biphasic system with ultrasonic irradiation, offering a potentially more environmentally friendly approach. chemicalbook.comgoogle.com

The Knoevenagel-Doebner condensation is valued for its operational simplicity and the ready availability of starting materials. Various modifications have been developed to improve yields and reaction conditions, such as the use of ionic liquids or microwave irradiation. organic-chemistry.orgresearchgate.net

Wittig Olefination Approaches for Aromatic Acrylic Acids in Aqueous Media

The Wittig reaction is a powerful tool for the synthesis of alkenes, including aromatic acrylic acids like this compound. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (phosphorane). For the synthesis of cinnamic acid derivatives, a stabilized ylide, such as (alkoxycarbonylmethylene)triphenylphosphorane, is typically reacted with the corresponding benzaldehyde. scirp.org

A significant advancement in the application of the Wittig reaction is the ability to perform it in aqueous media. scirp.orgnih.gov This offers a more environmentally benign alternative to traditional organic solvents. nih.gov The reaction of a benzaldehyde, like 3-bromo-4-fluorobenzaldehyde, with an alkoxycarbonylmethylidenetriphenylphosphorane in an aqueous sodium hydroxide (B78521) solution can directly produce the corresponding cinnamate. scirp.org The resulting ester can then be hydrolyzed in situ to the cinnamic acid. scirp.org

The use of aqueous media can unexpectedly accelerate the reaction rate, and despite the often poor solubility of the reactants, good to excellent yields can be achieved. nih.gov These aqueous Wittig reactions often exhibit high (E)-selectivity, leading predominantly to the trans-isomer of the cinnamic acid. nih.gov The reaction can also be performed as a one-pot procedure, mixing the aldehyde, α-bromoester, and triphenylphosphine (B44618) in an aqueous bicarbonate solution. nih.govresearchgate.net

The mechanism of the Wittig reaction in aqueous media is believed to proceed similarly to the conventional reaction, involving the formation of a betaine (B1666868) intermediate which then decomposes to the alkene and triphenylphosphine oxide. The hydrophobic effect in water is thought to play a role in promoting the reaction. nih.gov

Table 2: Comparison of Wittig Reaction Conditions

| Condition | Conventional Wittig | Aqueous Wittig |

| Solvent | Organic (e.g., THF, Benzene) scirp.org | Water scirp.orgnih.gov |

| Ylide Type | Stabilized, semi-stabilized, or non-stabilized | Primarily stabilized ylides nih.gov |

| Advantages | Broad substrate scope | Environmentally friendly, often faster, high E-selectivity nih.gov |

| Work-up | Often requires chromatography scirp.org | Can be simpler, sometimes involving filtration and acidification scirp.org |

Stereoselective Synthesis of (E)-3-Bromo-4-fluorocinnamic Acid

The stereochemistry of the double bond in cinnamic acid derivatives is crucial for their biological activity and applications. The (E)-isomer (trans) is generally the more thermodynamically stable and often the desired product. Several synthetic strategies offer high stereoselectivity for (E)-3-Bromo-4-fluorocinnamic acid.

The Heck reaction is inherently stereoselective, typically yielding the (E)-isomer as the major product due to the syn-addition of the palladium-aryl group and the alkene, followed by syn-elimination of the palladium-hydride. organic-chemistry.org

The Knoevenagel-Doebner condensation also generally favors the formation of the more stable (E)-isomer. The reaction conditions, particularly the choice of base and solvent, can influence the E/Z ratio.

The Wittig reaction using stabilized ylides, such as those used for synthesizing cinnamic esters, strongly favors the formation of the (E)-alkene. nih.gov This is a result of the reversibility of the initial addition step to form the betaine intermediate, which allows for equilibration to the more stable anti-betaine, leading to the (E)-product.

For instances where a mixture of isomers is obtained, methods for isomerization or selective synthesis are available. For example, in the synthesis of related α-fluoro-α,β-unsaturated esters, it has been shown that a mixture of (E/Z)-1-bromo-1-fluoroalkenes can be isomerized to a high E/Z ratio by photolysis or even upon storage. acs.org While not directly applied to this compound, this demonstrates that physical methods can sometimes be employed to enrich the desired stereoisomer.

Chemo-Enzymatic and Biocatalytic Syntheses of Cinnamic Acid Derivatives

Chemo-enzymatic and biocatalytic approaches are gaining traction for the synthesis of cinnamic acid derivatives due to their high selectivity, mild reaction conditions, and environmental benefits. mdpi.comtuwien.ac.at These methods often combine chemical synthesis steps with enzymatic transformations to achieve target molecules that might be challenging to produce through purely chemical means.

One strategy involves using a chemical reaction, such as a biocompatible oxidative Heck coupling, to first generate the cinnamic acid derivative. mdpi.comresearchgate.net This can then be fed directly into a biocatalytic system for further transformation. mdpi.comresearchgate.net For example, a palladium-catalyzed coupling can be performed in an aqueous system, making it compatible with subsequent enzymatic reactions. mdpi.com

Enzymes like lipases can be used for the synthesis of cinnamic acid esters. nih.gov For instance, Novozym 435, an immobilized lipase, has been successfully used to catalyze the esterification of various cinnamic acids with alcohols, achieving high conversions. nih.gov 4-Coumarate:CoA ligase (4CL) is another enzyme that can activate cinnamic acids by converting them to their corresponding coenzyme A (CoA) esters. d-nb.info This enzymatic activation is a key step in the biosynthesis of many natural products and can be harnessed for synthetic purposes. d-nb.info

Application of Ammonia-Lyases and Aminomutases in Related Syntheses

Ammonia (B1221849) lyases and aminomutases are enzymes that catalyze the addition or elimination of ammonia, making them valuable tools for the synthesis of amino acids from cinnamic acid precursors. nih.gov While not directly producing this compound, they utilize cinnamic acid derivatives as substrates, highlighting a key biocatalytic application of this class of compounds.

Phenylalanine ammonia-lyases (PALs) catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. frontiersin.orgfrontiersin.org By operating in the reverse direction, in the presence of high concentrations of ammonia, PALs can catalyze the asymmetric amination of various cinnamic acids to produce the corresponding L-phenylalanine analogues. frontiersin.orgfrontiersin.orgrsc.org This is a highly attractive method for producing enantiomerically pure non-natural amino acids. frontiersin.orgrsc.org The substrate scope of PALs has been expanded through enzyme engineering to accept a wider range of substituted cinnamic acids. frontiersin.org

Phenylalanine aminomutase (PAM) is an enzyme that interconverts α-phenylalanine and β-phenylalanine via an (E)-cinnamic acid intermediate. acs.orgrug.nl This enzyme can catalyze the highly enantioselective addition of ammonia to substituted cinnamic acids, providing a route to both α- and β-amino acids with excellent enantiomeric excess. acs.orgrug.nlresearchgate.net The regioselectivity of the amination (to the α- or β-position) can be influenced by the substituents on the aromatic ring of the cinnamic acid substrate. acs.orgresearchgate.net

These enzymatic methods represent a powerful strategy for the asymmetric synthesis of valuable chiral building blocks from achiral cinnamic acid starting materials.

Table 3: Enzymes in the Biocatalysis of Cinnamic Acid Derivatives

| Enzyme | Reaction Catalyzed | Application |

| Lipase (e.g., Novozym 435) | Esterification of cinnamic acids with alcohols. nih.gov | Synthesis of cinnamic acid esters. nih.gov |

| 4-Coumarate:CoA ligase (4CL) | ATP-dependent conversion of cinnamic acids to their CoA esters. d-nb.info | Enzymatic activation of cinnamic acids for further transformations. d-nb.info |

| Phenylalanine Ammonia-Lyase (PAL) | Reversible addition of ammonia to cinnamic acids. nih.govfrontiersin.org | Synthesis of L-α-amino acids. frontiersin.orgrsc.org |

| Phenylalanine Aminomutase (PAM) | Enantioselective addition of ammonia to cinnamic acids. acs.orgrug.nl | Synthesis of enantiopure α- and β-amino acids. acs.orgrug.nlresearchgate.net |

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of cinnamic acid derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Heck reaction. researchgate.net In these syntheses, the solvent and catalyst system are paramount for achieving high yields. For instance, the synthesis of related cinnamic acids has been effectively carried out using a palladium-macrocyclic complex catalyst in conjunction with tetrabutylammonium (B224687) bromide (TBAB) as a co-catalyst over dimethylformamide (DMF) as the solvent. researchgate.net

Alternative synthetic routes for halogenated aromatic acids may involve different catalytic systems. The preparation of 3-bromo-4-fluorobenzoic acid, a related precursor, can be achieved through a process involving an acylation step that utilizes aluminum chloride as a catalyst. google.com Bromination reactions on substituted benzene (B151609) rings to create precursors for cinnamic acids have also been optimized. For example, the bromination of 4-nitrofluorobenzene to yield 3-bromo-4-fluoronitrobenzene (B1266112) has been performed using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in an acetic acid solvent, achieving high yields. researchgate.net Another established method for preparing polyhalogen-substituted cinnamic acids involves the reaction of diazonium salts with acrylic acid in the presence of a homogeneous, palladium-containing catalyst. google.com

The selection of the solvent is critical as it must solubilize the reactants and facilitate the catalytic cycle. Water-immiscible solvents are often preferred in halogenation reactions to improve outcomes. acs.org

Table 1: Examples of Catalytic Systems and Solvents in Related Syntheses

| Reaction Type | Catalyst | Co-Catalyst/Reagent | Solvent | Target/Related Compound |

|---|---|---|---|---|

| Heck Reaction | Pd-macrocyclic complex | Tetrabutylammonium bromide (TBAB) | Dimethylformamide (DMF) | Cinnamic acid derivatives researchgate.net |

| Acylation/Bromination | Aluminum chloride | Bromine | Not specified | 3-Bromo-4-fluorobenzoic acid google.com |

| Bromination | None (reagent-driven) | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Acetic Acid | 3-Bromo-4-fluoronitrobenzene researchgate.net |

Temperature is a critical parameter that must be precisely controlled to maximize product yield and minimize the formation of impurities. In the synthesis of related halogenated benzoic acids, distinct temperature ranges are optimal for different stages of the reaction. For example, the acylation step may be carried out between 20°C and 80°C, while the subsequent bromination is performed at a higher temperature range of 80°C to 120°C. google.com For other bromination methods, such as the use of DBDMH, a much lower temperature of 15°C has been found to be optimal. researchgate.net Similarly, the synthesis of 4-bromo-2-fluorocinnamic acid from a diazonium salt has been conducted at 40°C. google.com Elevated temperatures are generally considered beneficial for achieving good yields in many halogenation reactions. acs.org

The effect of pressure on the synthesis of this compound is not extensively documented in the literature. However, studies on the crystal structure of the parent compound, trans-cinnamic acid, using Raman spectroscopy have shown that the application of high pressure (up to 6 GPa) leads to a strengthening of intermolecular interactions but does not induce a chemical change or alter the molecular conformation. researchgate.net This suggests the compound is structurally stable under significant pressure, although this relates to the solid-state properties of the product rather than the conditions of its synthesis. researchgate.net

Table 2: Temperature Conditions in Related Synthetic Procedures

| Synthetic Step | Temperature Range (°C) | Related Compound | Reference |

|---|---|---|---|

| Acylation | 20 - 80 | 3-Bromo-4-fluorobenzoic acid | google.com |

| Bromination | 80 - 120 | 3-Bromo-4-fluorobenzoic acid | google.com |

| Bromination with DBDMH | 15 | 3-Bromo-4-fluoronitrobenzene | researchgate.net |

Purification and Characterization of Synthetic Products

Following synthesis, the crude product must be purified and its identity and purity confirmed through rigorous analytical techniques. Advanced chromatography is used for purification and purity assessment, while various spectroscopic methods provide definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity of this compound. bldpharm.comapolloscientific.co.uk These methods are ideal for non-volatile and thermally sensitive compounds. Analysis of the related 4-fluorocinnamic acid has been performed using a C18 stationary phase column with a mobile phase gradient of acetonitrile (B52724) and water, often containing additives like ammonium (B1175870) hydroxide or formic acid to ensure proper ionization and peak shape. asm.orgresearchgate.net UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. lcms.cz

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool for analysis. While carboxylic acids can be analyzed directly, they are often derivatized to more volatile esters to improve chromatographic performance. nih.gov GC-MS methods have been developed for the trace analysis of related compounds like 4-fluorocinnamic acid. google.com

Table 3: Chromatographic Methods for Cinnamic Acid Derivatives

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection | Application Notes |

|---|---|---|---|---|

| HPLC/UPLC | C18 reverse-phase asm.orgresearchgate.net | Gradient of acetonitrile and water with additives (e.g., formic acid) asm.orgresearchgate.net | UV, MS | Primary method for purity assessment and analysis of non-volatile derivatives. bldpharm.comasm.orgresearchgate.net |

Spectroscopic analysis is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are used for characterization. nih.gov The ¹H NMR spectrum provides information on the number and environment of protons, particularly in the aromatic and vinylic regions. The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. nih.gov Spectral data for the compound are available in public databases. nih.gov

Infrared (IR) and Raman Spectroscopy : IR and Raman spectroscopy are complementary techniques used to identify functional groups. nih.gov The IR spectrum of cinnamic acid derivatives typically shows a strong absorption band for the carbonyl (C=O) group of the carboxylic acid and bands corresponding to the carbon-carbon double bonds (C=C) of the alkene and the aromatic ring. nih.gov FT-Raman spectroscopy provides additional information on the molecular vibrations and has been used to characterize the compound. nih.gov The instrument used for analysis has been reported as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. asm.org The exact mass can be determined with high-resolution MS. Electron impact (EI) mass spectrometry studies on substituted cinnamic acids show that fragmentation often involves intramolecular aromatic substitution reactions. core.ac.uk For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom.

Table 4: Key Spectroscopic Data for this compound and Related Compounds

| Technique | Feature | Expected Observation | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic & Vinylic Protons | Complex multiplets in the aromatic region, doublets for vinylic protons. | nih.gov |

| ¹³C NMR | Carbonyl Carbon | Signal downfield, typical for a carboxylic acid. | nih.gov |

| IR | Carbonyl Stretch (C=O) | Strong absorption band around 1700 cm⁻¹. | nih.gov |

| IR | Aromatic C=C Stretch | Absorption band around 1600 cm⁻¹. | nih.gov |

| Raman | Full Spectrum | Data available from FT-Raman analysis. | nih.gov |

| MS | Molecular Ion | Peak corresponding to the molecular weight (245.04 g/mol ), showing Br isotope pattern. | nih.gov |

Structure Activity Relationship Sar Studies of 3 Bromo 4 Fluorocinnamic Acid and Its Analogs

Design and Synthesis of 3-Bromo-4-fluorocinnamic Acid Derivatives

The rational design and synthesis of derivatives are foundational to SAR studies. For this compound, this involves creating a library of analogous compounds where specific parts of the molecule are systematically altered. The synthesis of cinnamic acid derivatives can be achieved through various established routes, such as the Knoevenagel condensation of benzaldehydes with malonic acid or the Heck reaction between a bromobenzene (B47551) and an acrylic acid ester. rug.nlgoogle.com These methods allow for the introduction of diverse functionalities on both the aromatic ring and the acrylic acid moiety. rug.nlmdpi.com

The nature, position, and number of substituents on the phenyl ring significantly dictate the biological activity of cinnamic acid derivatives. The introduction of halogens, such as the bromine and fluorine in this compound, is a common strategy known to enhance biological activities like antimicrobial or enzyme inhibitory effects. researchgate.net

Research on analogous series, such as substituted 4-chlorocinnamic acid hydroxamates, provides valuable insights into the SAR of the phenyl ring. nih.gov In one study targeting the Botulinum neurotoxin A (BoNT/A) protease, introducing various substituents at the ortho-position of a 4-chlorocinnamic acid scaffold revealed that electron-withdrawing groups generally led to potent inhibitory activity. nih.gov For instance, derivatives with bromo (Br), trifluoromethyl (CF₃), and nitro (NO₂) groups at the ortho-position showed low micromolar to submicromolar inhibition. nih.gov This suggests that for this compound, further substitution on the phenyl ring with electron-withdrawing groups could be a promising strategy to enhance activity. However, the observation that a methyl-substituted derivative also displayed significant activity indicates that steric and hydrophobic factors, not just electronic effects, play a crucial role in molecular recognition. nih.gov

Studies on other cinnamic acid derivatives have also shown that halogenated substituents on the aromatic ring can increase phytotoxic activity. nih.govmdpi.com For example, trans-3-chlorocinnamic acid and trans-4-bromocinnamic acid showed enhanced growth inhibition of the parasitic weed Cuscuta campestris compared to the unsubstituted trans-cinnamic acid. nih.gov

| Analog Structure (Modification on 4-chlorocinnamic acid hydroxamate) | Substituent at ortho-position | Inhibitory Activity (IC₅₀ in µM) nih.gov | Key Observation |

|---|---|---|---|

| 2-Bromo-4-chlorocinnamic acid hydroxamate | -Br | <1 µM | Potent inhibition by electron-withdrawing halogen. |

| 2-Trifluoromethyl-4-chlorocinnamic acid hydroxamate | -CF₃ | <1 µM | Strong electron-withdrawing group leads to high potency. |

| 2-Nitro-4-chlorocinnamic acid hydroxamate | -NO₂ | ~1 µM | Electron-withdrawing group confers good activity. |

| 2-Methyl-4-chlorocinnamic acid hydroxamate | -CH₃ | <1 µM | Electron-donating group also shows high potency, suggesting complex interactions. |

| 2,4-Dichlorocinnamic acid hydroxamate (Parent Compound) | -Cl | <1 µM | Baseline high activity of the parent compound. |

The acrylic acid portion of the molecule is a key pharmacophoric element, often involved in hydrogen bonding and ionic interactions with biological targets. Modifications to this group, such as esterification or amidation, can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. plos.orgnih.gov

Synthesizing esters and amides from the carboxylic acid is a common strategy to explore SAR. mdpi.com For example, a series of primaquine-cinnamic acid conjugates were synthesized where the two moieties were linked via an amide bond. mdpi.com This modification resulted in compounds with significant anticancer activity, with the specific activity varying based on the substituents on the cinnamic acid's phenyl ring. mdpi.com Similarly, converting trans-cinnamic acid to its methyl ester derivative, methyl trans-cinnamate, resulted in the most active compound in a study assessing phytotoxicity against Cuscuta campestris. nih.gov This highlights that masking the polar carboxylic acid group can enhance membrane permeability and, consequently, biological activity.

The double bond in the acrylic acid chain is also critical. Its trans configuration is typically the more stable and biologically active form. nih.gov Saturation of this double bond to form a hydrocinnamic acid derivative can reveal the importance of the rigid, planar conformation conferred by the C=C bond for target binding. nih.gov

| Parent Compound | Modified Moiety | Resulting Derivative | Observed Biological Effect | Reference |

|---|---|---|---|---|

| trans-Cinnamic acid | Carboxylic Acid | Methyl trans-cinnamate (Ester) | Significantly enhanced phytotoxicity against Cuscuta campestris. | nih.gov |

| Primaquine and Cinnamic Acid Derivatives | Carboxylic Acid | Primaquine-Cinnamide Conjugates (Amides) | Created conjugates with selective anticancer activity. | mdpi.com |

| trans-Cinnamic acid | Alkene | Hydrocinnamic acid (Saturated side chain) | Enhanced phytotoxicity, indicating the rigid alkene is not strictly required for this specific activity. | nih.gov |

Bioisosterism, the replacement of a functional group with another that has similar steric or electronic properties, is a key strategy in drug design to improve potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comu-tokyo.ac.jp For this compound, both the carboxylic acid group and the halogen substituents are potential targets for bioisosteric replacement.

The carboxylic acid group can be replaced by other acidic functional groups, known as carboxylic acid bioisosteres. drughunter.com One of the most common replacements is the 5-substituted 1H-tetrazole ring, which has a similar pKa to a carboxylic acid and is found in numerous approved drugs. drughunter.com This substitution can enhance metabolic stability and lipophilicity, potentially improving oral bioavailability. Another class of replacements includes acyl sulfonamides, which can mimic the hydrogen-bonding pattern of carboxylic acids and have led to significant increases in potency in some drug candidates. drughunter.com

The halogens on the phenyl ring can also be interchanged. For instance, replacing a bromine atom with a chlorine atom is a common isosteric replacement, as they are both electron-withdrawing halogens, though they differ in size and polarizability. u-tokyo.ac.jp Similarly, a trifluoromethyl (-CF₃) group is often considered a bioisostere for a bromine or iodine atom due to its similar steric bulk and lipophilicity. cambridgemedchemconsulting.com Such replacements can fine-tune the electronic and steric profile of the molecule to optimize interactions with a target protein.

| Functional Group | Bioisostere | Approximate pKa | Key Features and Rationale | Reference |

|---|---|---|---|---|

| Carboxylic Acid | 5-Substituted 1H-Tetrazole | ~4.5 - 4.9 | Similar acidity to carboxylic acid; metabolically more stable; increases lipophilicity. | drughunter.com |

| Carboxylic Acid | Acyl Sulfonamide | ~3 - 5 | Strongly acidic; can form multiple hydrogen bonds, potentially increasing binding affinity. | drughunter.com |

| Carboxylic Acid | Hydroxamic Acid | ~9 | Less acidic; acts as a strong metal chelator, often used for inhibiting metalloenzymes. | nih.gov |

| Carboxylic Acid | 5-Oxo-1,2,4-oxadiazole | ~6 - 7 | Planar acidic heterocycle; more lipophilic than tetrazole, can enhance oral bioavailability. | drughunter.com |

Computational Approaches to SAR Elucidation

Computational methods are indispensable tools for understanding and predicting the SAR of compounds like this compound. These in silico techniques can provide insights into ligand-protein interactions at the atomic level and help build predictive models that guide the synthesis of new, more active derivatives. nih.govmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. innovareacademics.in This method helps to visualize and analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex.

For derivatives containing the 2-bromo-4-fluorophenyl scaffold, docking studies have provided valuable insights. In a study of novel 1,2,4-triazole (B32235) derivatives, compounds containing the 5-(2-bromo-4-fluorophenyl) group were docked into the active sites of cyclooxygenase (COX-1 and COX-2) enzymes. csfarmacie.cz The results indicated that these compounds could inhibit the enzyme, with the bromo-fluorophenyl group fitting into a hydrophobic pocket of the active site. csfarmacie.cz The interactions observed often involve hydrophobic contacts with alkyl groups of amino acid residues. csfarmacie.cz

In another study, various cinnamic acid derivatives were docked with the insulin (B600854) receptor. innovareacademics.in Although this compound was not specifically tested, related compounds like 2-chloro cinnamic acid showed favorable binding energies, suggesting that the halogenated phenyl ring can effectively occupy binding pockets within protein targets. innovareacademics.in The bromine and fluorine atoms of this compound can participate in halogen bonding, a type of non-covalent interaction that can significantly contribute to binding affinity and specificity.

| Compound/Scaffold | Protein Target | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions | Reference |

|---|---|---|---|---|

| 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives | Cyclooxygenase-1 (COX-1) | Not specified | Hydrophobic interactions involving the 2-bromo-4-fluorophenyl group with active site residues. | csfarmacie.cz |

| 2-Chloro Cinnamic Acid | Insulin Receptor | -8.3 | Favorable binding within the receptor pocket. | innovareacademics.in |

| 3,4,5-Trimethoxy Cinnamic Acid | Insulin Receptor | -6.6 | Favorable binding within the receptor pocket. | innovareacademics.in |

QSAR is a computational method that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. mdpi.com A QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources.

For cinnamic acid derivatives, QSAR studies have often identified lipophilicity as a key predictor of activity. mdpi.com For example, a study on the antiplasmodial activity of N-arylcinnamamides found a correlation between activity and lipophilicity, suggesting that compounds with higher lipophilicity could better penetrate erythrocytes to exert their effect. mdpi.com The substituents on the phenyl ring, such as the bromo and fluoro groups in this compound, strongly influence lipophilicity and other physicochemical descriptors used in QSAR models (e.g., electronic and steric parameters).

Conformational Analysis and its Impact on Biological Activity

The three-dimensional shape, or conformation, of this compound is critical to its ability to interact with biological targets. Conformational analysis examines the different spatial arrangements of the molecule's atoms and their relative energies.

The conformation of this compound is largely defined by the rotational barriers around its single bonds, particularly the bond connecting the phenyl ring to the acrylic acid side chain. Computational modeling on analogous structures, such as 3-(3-Bromo-4-fluorophenyl)propanoic acid, provides insight into the preferred conformations. These studies suggest that while the phenyl ring itself is planar, the molecule adopts a conformation that minimizes steric hindrance between the halogen substituents and the carboxylic acid group. This results in a specific torsional angle between the plane of the phenyl ring and the acid moiety. The balance between the planar, conjugated system of the cinnamic acid backbone and the steric demands of the bulky bromine atom dictates the molecule's most stable and likely bioactive conformation.

Table 2: Computationally Modeled Geometric Parameters for the Analogous 3-(3-Bromo-4-fluorophenyl)propanoic acid

| Parameter | Value |

|---|---|

| C(ring)-C(α) bond length | 1.48 Å |

| C(α)-C(β) bond length | 1.54 Å |

| C(β)-C(carboxylic) bond length | 1.51 Å |

| C(ring)-C(α)-C(β) bond angle | 112.3° |

| Torsional angle (Phenyl ring to acid) | ~35.2° |

Data derived from computational modeling of the saturated propanoic acid analog, providing an approximation for the cinnamic acid structure.

The bromine and fluorine atoms on the phenyl ring are not merely steric placeholders; they actively participate in non-covalent interactions that can significantly influence molecular conformation and crystal packing. The bromine atom, in particular, can act as a halogen bond donor. A halogen bond is a directional interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom.

Crystalline Polymorphism and Solid-State Structure-Activity Relationships

In the solid state, this compound and its analogs can exist in different crystal structures, a phenomenon known as polymorphism. Each polymorph can have distinct physical properties and reactivity, leading to solid-state structure-activity relationships.

Research on closely related cinnamic acids has revealed a rich polymorphic landscape. For example, 3-chloro-trans-cinnamic acid and 3-bromo-trans-cinnamic acid are known to crystallize in different forms, including β-type and γ-type structures. researchgate.net The γ polymorphs of these two compounds are notably isostructural, meaning they have the same crystal packing arrangement. researchgate.netresearchgate.net However, their β polymorphs, which can be obtained via a thermal phase transformation from the γ form, possess different structures. researchgate.net

Furthermore, studies on 3-fluoro-trans-cinnamic acid have identified two distinct β-type polymorphs, denoted β1 and β2. researchgate.net The β1 form undergoes an irreversible solid-state phase transition to the more stable β2 form upon heating. researchgate.net Both of these β-type polymorphs are photoreactive, undergoing a [2+2] photodimerization reaction upon UV irradiation. researchgate.net This reactivity is a hallmark of β-type packing, where adjacent molecules are aligned in a head-to-head fashion with a short distance between double bonds. Other cinnamic acid derivatives have been found to exist in α-type forms, which are also photoreactive, and light-stable γ-type forms. researchgate.net This body of research strongly suggests that this compound is also likely to exhibit polymorphism, with each form potentially having a unique solid-state reactivity.

Table 3: Known Polymorphic Forms of Related Halogenated trans-Cinnamic Acids

| Compound | Polymorphic Forms Identified | Key Characteristics |

|---|---|---|

| 3-Chloro-trans-cinnamic acid | β-type, γ-type | γ form transforms to β form upon heating. researchgate.net |

| 3-Bromo-trans-cinnamic acid | β-type, γ-type | Isostructural with γ-3-ClCA, but its β form is structurally different. researchgate.netresearchgate.net |

| 3-Fluoro-trans-cinnamic acid | β1-type, β2-type | β1 irreversibly transforms to β2 upon heating; both are photoreactive. researchgate.net |

Beyond existing as pure polymorphs, molecules with similar size and shape, like this compound and its halogenated analogs, can form solid solutions. A solid solution is a single crystalline phase that contains a mixture of two or more different molecular components in variable proportions.

Extensive studies on solid solutions formed between 3-chloro-trans-cinnamic acid (3-ClCA) and 3-bromo-trans-cinnamic acid (3-BrCA) have shown that their structural properties are highly dependent on the composition. researchgate.net Two different γ-type and two different β-type solid solution structures have been characterized. researchgate.net The specific β-type structure that forms is dictated by the relative amounts of the two components in the crystal. researchgate.net

This co-crystallization directly impacts reactivity. For example, UV irradiation of a β-type solid solution with a 1:1 molar ratio of 3-ClCA and 3-BrCA results in a statistical mixture of three different photodimers: the {Cl,Cl} homodimer, the {Br,Br} homodimer, and the {Cl,Br} heterodimer in an approximate 1:2:1 ratio. researchgate.net This outcome is consistent with a topochemical reaction occurring in a solid solution where the two molecular components are distributed randomly within a shared crystal lattice. researchgate.net This demonstrates that forming solid solutions can be a powerful method to tune the structural and reactive properties of the solid state.

Advanced Applications and Future Directions in 3 Bromo 4 Fluorocinnamic Acid Research

The unique structural characteristics of 3-Bromo-4-fluorocinnamic acid, particularly its halogenated phenyl ring and reactive carboxylic acid group, position it as a valuable building block in diverse scientific fields. Its utility extends beyond a simple chemical intermediate to advanced applications in medicine, materials science, and interdisciplinary studies.

Q & A

Q. What are the critical physical properties of 3-Bromo-4-fluorocinnamic acid for experimental reproducibility?

The compound has a molecular formula of C₉H₆BrFO₂ (molecular weight: 245.04) and a melting point range of 189–192°C . These properties are essential for verifying purity during synthesis and ensuring consistent reaction conditions. Researchers should calibrate melting point apparatuses using reference standards to avoid discrepancies. Additionally, its crystalline structure (evident from molecular diagrams ) influences solubility in polar solvents like DMSO or ethanol, which should be optimized for reaction setups.

Q. What synthetic methodologies are recommended for preparing this compound, and how is purity validated?

A common route involves Knoevenagel condensation between 3-bromo-4-fluorobenzaldehyde and malonic acid under acidic catalysis. Post-synthesis, purity is assessed via HPLC with a C18 column (retention time compared to standards) and ¹H/¹³C NMR to confirm substituent positions . For high-purity batches (>98%), recrystallization from ethanol/water mixtures is recommended .

Advanced Research Questions

Q. How do the electronic effects of bromo and fluoro substituents influence reactivity in cross-coupling reactions?

The meta-bromo and para-fluoro groups create distinct electronic environments: the bromine acts as a weak electron-withdrawing group (EWG), while fluorine’s strong EWG character enhances electrophilicity at the α,β-unsaturated carbonyl. This facilitates Heck or Suzuki couplings with aryl boronic acids, though regioselectivity must be monitored using DFT calculations or Hammett parameters . Competing side reactions (e.g., dehalogenation) can occur under harsh conditions, necessitating controlled palladium catalyst loading (e.g., Pd(PPh₃)₄) .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

NMR signal overlap between aromatic protons and the α,β-unsaturated system complicates structural confirmation. Using 2D NMR (COSY, HSQC) resolves coupling patterns, while 19F NMR confirms fluorine’s position . Mass spectrometry (ESI-MS ) with isotopic pattern analysis distinguishes bromine’s signature (1:1 ratio for ⁷⁹Br/⁸¹Br) from potential impurities . For quantification, LC-MS with deuterated internal standards improves accuracy .

Q. What is the environmental stability of this compound, and how does its fluorinated structure impact biodegradation?

Fluorinated aromatics are typically recalcitrant due to strong C-F bonds. Studies on similar compounds suggest microbial defluorination is rare, but abiotic degradation (e.g., photolysis at 254 nm) may generate trifluoroacetic acid derivatives . Researchers should conduct accelerated stability tests under UV light and aerobic/anaerobic conditions to model environmental persistence.

Methodological Considerations

- Handling and Storage : Store at 0–6°C in amber vials to prevent photodegradation . Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation of the α,β-unsaturated moiety.

- Comparative Studies : Compare reactivity with analogs like 4-Bromo-2-fluorocinnamic acid (mp 219–223°C ) to isolate substituent effects on reaction outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.